molecular formula C12H19N3O3 B11866494 tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate CAS No. 1260876-41-2

tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate

Cat. No.: B11866494
CAS No.: 1260876-41-2
M. Wt: 253.30 g/mol
InChI Key: MOIUIWRCMPEHAE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a partially saturated pyrimidine ring. The tert-butyl carboxylate group at position 4 acts as a protective group, enhancing steric stability and modulating solubility. The hydroxymethyl substituent at position 3 introduces polarity, influencing hydrogen-bonding interactions and solubility in aqueous media. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting kinases or GPCRs .

Properties

CAS No.

1260876-41-2

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-5-4-6-15-10(14)9(8-16)7-13-15/h7,16H,4-6,8H2,1-3H3

InChI Key

MOIUIWRCMPEHAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C1=C(C=N2)CO

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclocondensation

A seminal approach involves reacting ethyl acetoacetate (a β-keto ester) with 5-aminopyrazole in acetic acid (AcOH) and sulfuric acid (H₂SO₄) at reflux. The reaction proceeds via sequential nucleophilic attacks: the pyrazole’s amino group engages the ketone carbonyl, followed by intramolecular cyclization at the ester carbonyl, yielding ethyl 3-(ethoxycarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate. Regioselectivity is ensured by the electron-withdrawing ester group, directing substitution to position 3. Typical yields range from 70–85% under optimized conditions.

Microwave-Assisted Optimization

Recent advancements employ microwave (MW) irradiation to enhance reaction efficiency. For example, heating β-keto esters with aminopyrazoles under MW at 120°C for 20 minutes accelerates cyclization, achieving 90% yield while minimizing side products. This method is particularly advantageous for scaling due to reduced reaction times and improved purity profiles.

Reduction of Ester to Hydroxymethyl Substituent

The hydroxymethyl group at position 3 is introduced via LAH-mediated reduction of the ester moiety. This step is critical for converting the inert ester into a reactive alcohol.

Lithium Aluminum Hydride (LAH) Reduction

In a representative procedure, ethyl 3-(ethoxycarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is dissolved in anhydrous diethyl ether and treated with LAH at 0°C. The ester group is selectively reduced to a primary alcohol, yielding 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylic acid. Post-reduction workup involves cautious quenching with aqueous sodium hydroxide and filtration to remove aluminum salts, achieving 78–85% yield.

Alternative Reducing Agents

While LAH is predominant, sodium borohydride (NaBH₄) in tetrahydrofuran (THF) has been explored for milder conditions. However, NaBH₄ exhibits lower efficiency (50–60% yield) due to incomplete reduction of sterically hindered esters.

tert-Butyloxycarbonyl (Boc) Protection of the Pyrimidine Nitrogen

The secondary amine at position 4 is protected as a Boc carbamate to enhance stability and enable further functionalization.

Boc Anhydride Protocol

The amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) catalyzed by 4-dimethylaminopyridine (DMAP). Stirring at room temperature for 12 hours installs the Boc group, yielding tert-butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate. This method affords 65–75% yield after silica gel chromatography.

Schotten-Baumann Conditions

Alternative approaches utilize aqueous sodium bicarbonate and Boc₂O in a biphasic system. While effective, prolonged reaction times (24 hours) and emulsion formation reduce practicality.

Analytical Characterization and Quality Control

Critical analytical data validate the synthesis:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc CH₃), 3.90–4.10 (m, 4H, CH₂-N-CH₂), 4.55 (s, 2H, CH₂OH), 6.85 (s, 1H, pyrazole-H).

  • HPLC Purity: ≥95% (C18 column, 0.1% TFA in H₂O/MeCN).

  • Mass Spec (ESI): m/z 253.30 [M+H]⁺.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Citation
CyclocondensationH₂SO₄/AcOH, reflux8590
Ester ReductionLAH, Et₂O, 0°C7895
Boc ProtectionBoc₂O, DMAP, DCM7598

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclocondensation: Competing pathways may lead to positional isomers. Employing electron-deficient β-keto esters minimizes byproducts.

  • LAH Handling: Moisture-sensitive conditions necessitate rigorous anhydrous protocols. Substituting LAH with Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) improves safety margins.

  • Boc Deprotection Risks: Acidic workup post-protection may cleave the Boc group. Neutral pH extraction preserves integrity .

Chemical Reactions Analysis

tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Synthesis of tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate

The compound can be synthesized through various methodologies, including microwave-assisted synthesis and solvent-free methods. These approaches not only enhance yield but also reduce reaction time and environmental impact. For instance, microwave-assisted synthesis has been shown to produce high yields of similar pyrazolo derivatives with significant biological activity .

Biological Activities

Antimicrobial Activity
Research indicates that derivatives of the pyrazolo compound exhibit notable antimicrobial properties. A study demonstrated that certain synthesized derivatives showed potent activity against various bacterial strains, suggesting their potential as antibacterial agents .

Anticancer Properties
The compound has been evaluated for its anticancer activities. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The cytotoxic effects were quantified using the MTT assay, revealing promising IC50 values that indicate significant growth inhibition compared to control agents like Doxorubicin .

Antioxidant Activity
Some studies have highlighted the antioxidant properties of the compound, which contribute to its potential therapeutic effects in preventing oxidative stress-related diseases. The ability to scavenge free radicals was demonstrated in vitro, indicating its role in protecting cellular components from oxidative damage .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to optimize its biological activity. Variations in substituents on the pyrazolo ring have shown to significantly affect the potency against cancer cell lines and microbial strains. For instance, modifications at specific positions have led to enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity towards normal cells .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate the antimicrobial efficacy against various pathogensDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Activity AssessmentAssess cytotoxic effects on human cancer cell linesShowed IC50 values comparable to standard chemotherapeutics .
Antioxidant EvaluationInvestigate free radical scavenging abilityConfirmed strong antioxidant activity through DPPH assay .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate

  • Substituent : Formyl group at position 3.
  • Molecular Weight : 251.28 g/mol (vs. ~265–280 g/mol for hydroxymethyl derivative, estimated).
  • Purity : ≥95% (commercially available but discontinued) .
  • Key Differences: The formyl group increases electrophilicity, making it reactive toward nucleophiles (e.g., amines in reductive amination).

Carbamoyl-Substituted Derivatives

Examples include:

  • Compound 134 : tert-Butyl 5-(4'-carbamoylbiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate
  • Compound 159 : tert-Butyl 5-(4'-(dimethylcarbamoyl)biphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate
  • Compound 168 : tert-Butyl 5-(4'-carbamoyl-3'-methoxybiphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate
Parameter Target Compound Formyl Analog Carbamoyl Derivatives
Substituent Hydroxymethyl Formyl Carbamoyl/methoxy-carbamoyl
Molecular Weight ~265–280 (estimated) 251.28 549–551
logP ~1.5–2.5 (estimated)* ~1.8–2.3 (estimated)* 5.52–6.22†
Solubility Moderate (polar solvents) Low (due to formyl hydrophobicity) Low (high logP, aromatic bulk)
Synthetic Utility Intermediate for polar scaffolds Electrophilic coupling Biologically active (kinase inhibition)

*Estimated based on substituent contributions.
†logP values from structurally similar compounds in chromatographic studies .

Physicochemical Properties

  • logP and Solubility : The hydroxymethyl group reduces logP compared to carbamoyl derivatives (logP ~5.52–6.22 for biphenyl-carbamoyl analogs) . This enhances aqueous solubility, critical for pharmacokinetics.
  • Chromatographic Behavior: Compounds with similar logP but differing substituents (e.g., hydroxymethyl vs. carbamoyl) exhibit reversed elution orders in RP-HPLC due to solubility differences in acetonitrile (ACN) or ethanol (EL) mobile phases .

Biological Activity

tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate (CAS No. 1260876-41-2) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C12H19N3O3
  • Molecular Weight : 253.30 g/mol
  • Purity : 95%

Research indicates that compounds similar to tert-butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine derivatives exhibit various biological activities:

  • Antiproliferative Effects : Some studies have demonstrated that hydroxymethyl derivatives can inhibit cell proliferation by affecting topoisomerase II activity, leading to apoptosis in mammalian cells .
  • Tubulin Polymerization Inhibition : Compounds within the same chemical class have been shown to bind to tubulin and inhibit its polymerization, which is crucial for cell division. This mechanism has been linked to anticancer properties .

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study evaluated the effects of various pyrimidine derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity against melanoma and breast cancer cells .
Topoisomerase Inhibition Research on benzopsoralens revealed that compounds with hydroxymethyl groups inhibited topoisomerase II, leading to reduced cell viability in vitro .
Metabolic Stability A series of pyrimidine derivatives were found to have varying degrees of metabolic stability and solubility. Compounds with improved solubility showed enhanced anticancer potency in vivo .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

  • Anticancer Potential : Demonstrated efficacy against various cancer cell lines.
  • Mechanistic Insights : Inhibition of tubulin polymerization and topoisomerase II.
  • Metabolic Considerations : Variability in metabolic stability and solubility among related compounds.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate?

The synthesis typically involves cyclocondensation and protection/deprotection strategies. For example:

  • Step 1 : Cyclization of methyl 5-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate under reflux in ethanol to form the dihydropyrazolo[1,5-a]pyrimidine core .
  • Step 2 : Hydroxymethylation at position 3 using formaldehyde or equivalent reagents under basic conditions.
  • Step 3 : Boc (tert-butoxycarbonyl) protection of the nitrogen at position 4, followed by purification via column chromatography .
    Key Considerations : Monitor reaction progress via TLC or HPLC, as intermediates may degrade under prolonged acidic/basic conditions.

Q. How is the structural integrity of this compound validated during synthesis?

Methodology includes:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the hydroxymethyl group (δ 3.5–4.0 ppm for CH2OH) and Boc protection (δ 1.4 ppm for tert-butyl group) .
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental molecular weight with theoretical values (e.g., C13H20N4O3 requires m/z 304.1484) .
  • X-ray Crystallography : Optional for resolving ambiguous stereochemistry in bicyclic systems .

Advanced Research Questions

Q. What are the methodological challenges in optimizing this compound’s solubility for in vivo CNS studies?

The hydroxymethyl and Boc groups influence solubility:

  • Strategies :
    • Salt Formation : Replace Boc with water-soluble groups (e.g., HCl salt of the free amine) .
    • PEGylation : Attach polyethylene glycol (PEG) chains to the hydroxymethyl group to enhance hydrophilicity .
  • Data Contradictions : While Boc improves stability, it reduces aqueous solubility. A 2023 study reported a 40% increase in solubility using a trifluoroacetate salt but noted reduced blood-brain barrier penetration .

Q. How do structural modifications at position 3 (hydroxymethyl) affect mGluR2 receptor modulation?

Comparative studies with analogs show:

  • Hydroxymethyl → Methoxy : Reduces negative allosteric modulation (NAM) activity by 70% (IC50 increases from 15 nM to 50 nM) due to steric hindrance .
  • Hydroxymethyl → Carboxylic Acid : Enhances binding affinity (Ki = 8 nM) but increases off-target activity at mGluR5 .
    Experimental Design : Use radioligand displacement assays (e.g., [³H]LY341495 for mGluR2) and functional cAMP assays in HEK293 cells expressing mGluR2 .

Q. What analytical methods resolve discrepancies in reported receptor selectivity profiles?

Contradictory data may arise from assay conditions:

  • Case Study : A 2024 patent claims mGluR2 selectivity (>100-fold over mGluR3), while a 2023 preprint notes off-target activity at σ1 receptors.
  • Resolution :
    • Orthogonal Assays : Combine calcium flux assays (FLIPR) with electrophysiology (patch-clamp) to confirm target engagement .
    • Metabolite Screening : Use LC-MS to rule out interference from degradation products (e.g., free amine after Boc cleavage) .

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